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Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of Pigment
Red 177 (C.I. 65300), a high-performance anthraquinone pigment. The document details the

theoretical basis and practical application of key spectroscopic techniques for the

characterization of this compound, including Fourier-Transform Infrared (FTIR) Spectroscopy,

Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. While specific experimental data

for Nuclear Magnetic Resonance (NMR) spectroscopy of Pigment Red 177 is not readily

available in public literature, this guide infers expected spectral characteristics based on

analogous diaminoanthraquinone structures. Detailed experimental protocols for each

technique are provided to facilitate replication and further research. All quantitative data is

summarized in structured tables, and logical workflows are visualized using Graphviz diagrams

to enhance comprehension and utility for researchers in materials science, analytical chemistry,

and drug development.

Introduction
Pigment Red 177 (CAS No. 4051-63-2), chemically identified as 4,4'-Diamino-[1,1'-

bianthracene]-9,9',10,10'-tetraone, is a synthetic organic pigment with exceptional color

fastness, thermal stability, and lightfastness.[1][2] These properties have led to its widespread

use in demanding applications such as automotive coatings, high-quality industrial paints, and

plastics.[1][3] From a pharmaceutical and drug development perspective, the robust and stable
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molecular structure of anthraquinone derivatives like Pigment Red 177 makes them interesting

scaffolds for investigation. A thorough understanding of their spectroscopic signature is crucial

for quality control, stability testing, and the identification of potential interactions in complex

matrices.

This guide serves as a comprehensive resource for the spectroscopic analysis of Pigment Red
177, providing both theoretical background and practical methodologies.

Physicochemical Properties
A summary of the key physicochemical properties of Pigment Red 177 is presented in Table 1.

This data is essential for sample preparation and for the interpretation of spectroscopic results.

Property Value Reference(s)

IUPAC Name

1-amino-4-(4-amino-9,10-

dioxoanthracen-1-

yl)anthracene-9,10-dione

[4]

CAS Number 4051-63-2 [5]

C.I. Number 65300 [6]

Molecular Formula C₂₈H₁₆N₂O₄ [5]

Molecular Weight 444.44 g/mol [5]

Melting Point 356-358 °C [7]

Appearance Red powder [7]

Solubility
Insoluble in water and most

common organic solvents.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic

analysis of an organic pigment like Pigment Red 177.
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General Spectroscopic Analysis Workflow for Pigment Red 177
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Caption: General workflow for spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The infrared spectrum of Pigment Red 177 is characterized by absorption bands

corresponding to the vibrations of its anthraquinone core, amino groups, and aromatic

structures.

Expected FTIR Spectral Data
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While a fully assigned spectrum for Pigment Red 177 is not widely published, the expected

absorption bands, based on its structure and data from analogous compounds, are

summarized in Table 2. An FTIR spectrum is available in the IRUG spectral database (access

required).[8]

Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Medium
N-H stretching vibrations of the

primary amino groups

~1670 - 1630 Strong
C=O stretching vibrations of

the quinone carbonyl groups

~1600 - 1580 Strong
C=C stretching vibrations of

the aromatic rings

~1500 - 1400 Medium
Aromatic C=C stretching and

C-H in-plane bending

~1300 - 1200 Medium C-N stretching vibrations

Below 900 Medium-Weak
C-H out-of-plane bending

vibrations of the aromatic rings

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

Instrument: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

Sample Preparation: A small amount of the dry Pigment Red 177 powder is placed directly

onto the ATR crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis.

Data Processing: The resulting spectrum is typically displayed in terms of absorbance or

transmittance. Baseline correction may be applied if necessary.

Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. It is

particularly sensitive to non-polar bonds and can provide information about the molecular

backbone and crystal lattice structure.

Expected Raman Spectral Data
Specific Raman spectra for Pigment Red 177 are not readily available in the public domain.

However, based on the analysis of other anthraquinone pigments, the spectrum is expected to

be dominated by strong bands corresponding to the stretching vibrations of the aromatic rings

and the quinone structure.

Raman Shift (cm⁻¹) Intensity Tentative Assignment

~1600 - 1550 Strong Aromatic C=C stretching

~1400 - 1300 Strong
C-C stretching of the polycyclic

aromatic system

~1250 - 1150 Medium In-plane C-H bending

Below 1000 Medium to Weak Ring deformation modes

Experimental Protocol: Dispersive Raman Spectroscopy
Instrument: A dispersive Raman spectrometer equipped with a microscope.
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Excitation Laser: A 785 nm or 532 nm laser is commonly used for the analysis of organic

pigments to balance signal intensity and minimize fluorescence.

Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.

Data Acquisition:

Objective: 10x or 20x objective.

Laser Power: The laser power should be minimized (e.g., 1-10 mW) to avoid thermal

degradation of the sample.

Integration Time and Accumulations: Typically 10-30 seconds integration time with 2-5

accumulations.

Spectral Range: 200 - 1800 cm⁻¹

Data Processing: The raw spectrum is corrected for background fluorescence using a

polynomial fitting algorithm.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is responsible for its color. For Pigment Red 177, the extended π-conjugated system of

the bianthracene core gives rise to strong absorptions in the visible region.

Expected UV-Vis Spectral Data
The UV-Vis spectrum of Pigment Red 177 in a suitable solvent is expected to show

characteristic absorption maxima (λmax). Based on studies of similar anthraquinone

derivatives, the expected absorption bands are listed in Table 3.[9]
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Wavelength (λmax) (nm) Region Electronic Transition

~250 - 280 UV
π → π* transitions of the

aromatic system

~320 - 350 UV-A
n → π* transitions of the

carbonyl groups

~450 - 550 Visible

Intramolecular charge transfer

(ICT) transitions involving the

amino groups and the

anthraquinone core

Experimental Protocol: Solution UV-Vis Spectroscopy
Instrument: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Due to its low solubility, a suitable solvent must be chosen. Dimethyl sulfoxide (DMSO) or

N-methyl-2-pyrrolidone (NMP) may be considered.

A dilute solution of Pigment Red 177 is prepared to ensure that the absorbance is within

the linear range of the instrument (typically < 1.5 AU).

Data Acquisition:

Spectral Range: 200 - 800 nm.

Blank: A cuvette containing the pure solvent is used as a blank.

Data Processing: The absorbance spectrum is recorded, and the wavelengths of maximum

absorbance (λmax) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic

compounds. However, the low solubility of Pigment Red 177 in common deuterated solvents
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presents a significant challenge for obtaining high-resolution NMR spectra. The following

information is inferred from studies on soluble diaminoanthraquinone derivatives.[10][11]

Expected ¹H and ¹³C NMR Spectral Data
¹H NMR:

Aromatic Protons: Signals corresponding to the protons on the aromatic rings are

expected in the range of δ 7.0 - 8.5 ppm.

Amine Protons: The protons of the amino groups would likely appear as a broad signal,

the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR:

Carbonyl Carbons: The signals for the quinone carbonyl carbons are expected to be in the

downfield region, typically around δ 180 - 185 ppm.

Aromatic Carbons: A complex set of signals for the aromatic carbons would be observed

between δ 110 - 150 ppm. The carbons attached to the amino groups would be shifted to

higher field compared to unsubstituted carbons.

Experimental Considerations
To obtain NMR data for Pigment Red 177, the following should be considered:

Solvent Selection: High-boiling, polar aprotic solvents such as DMSO-d₆ or deuterated

trifluoroacetic acid may be required to achieve sufficient concentration.

High-Temperature NMR: Performing the experiment at elevated temperatures could increase

solubility.

Solid-State NMR (ssNMR): If solution-state NMR is not feasible, ssNMR would be the

technique of choice to analyze the structure of Pigment Red 177 in its solid form.

Signaling Pathways and Experimental Workflows
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The following diagram illustrates the interaction of photons with Pigment Red 177 leading to

the observed spectroscopic signals.

Interaction of Photons with Pigment Red 177
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Caption: Photon interactions with Pigment Red 177.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1361050?utm_src=pdf-body
https://www.benchchem.com/product/b1361050?utm_src=pdf-body-img
https://www.benchchem.com/product/b1361050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This technical guide has provided a comprehensive overview of the spectroscopic analysis of

Pigment Red 177. While a complete set of publicly available, fully assigned spectra remains

elusive, this document consolidates the known properties and provides detailed, practical

methodologies for its characterization using FTIR, Raman, and UV-Vis spectroscopy. The

inferred NMR data, based on analogous compounds, offers a starting point for further

investigation. The presented workflows and experimental protocols are intended to be a

valuable resource for researchers and scientists engaged in the analysis of this and other high-

performance organic pigments, aiding in quality control, material identification, and further

research into the applications of anthraquinone-based molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Pigment Red 177: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361050#pigment-red-177-spectroscopic-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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